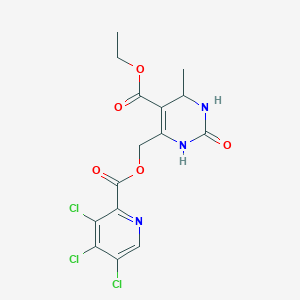

Ethyl 4-methyl-2-oxo-6-(((3,4,5-trichloropicolinoyl)oxy)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 4-methyl-2-oxo-6-(((3,4,5-trichloropicolinoyl)oxy)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by a 3,4,5-trichloropicolinoyloxymethyl substituent at the 6-position. This compound belongs to the Biginelli reaction product family, which typically involves the condensation of an aldehyde, urea/thiourea, and a β-ketoester . The 3,4,5-trichloropicolinoyl moiety introduces steric bulk and electron-withdrawing effects, distinguishing it from simpler aryl or heteroaryl substituents in analogous structures.

Properties

IUPAC Name |

ethyl 4-methyl-2-oxo-6-[(3,4,5-trichloropyridine-2-carbonyl)oxymethyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl3N3O5/c1-3-25-13(22)9-6(2)20-15(24)21-8(9)5-26-14(23)12-11(18)10(17)7(16)4-19-12/h4,6H,3,5H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUMAIWNOWNIQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C)COC(=O)C2=NC=C(C(=C2Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl3N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-methyl-2-oxo-6-(((3,4,5-trichloropicolinoyl)oxy)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The compound belongs to the class of tetrahydropyrimidines and features both ester and ketone functional groups. Its molecular formula is , with a molecular weight of 392.66 g/mol. The presence of the trichloropicolinoyl moiety suggests potential interactions with biological targets that may enhance its therapeutic efficacy.

Anticancer Properties

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. Specifically, this compound has been shown to induce apoptosis in various cancer cell lines. For example:

- Triple Negative Breast Cancer (TNBC) : The compound demonstrated a capacity to trigger apoptotic pathways through the modulation of the MEK/ERK signaling pathway and endoplasmic reticulum (ER) stress responses .

- Glioma Cells : Similar compounds have been reported to inhibit glioma cell proliferation by inducing cell cycle arrest and apoptosis .

The biological activity of this compound appears to be mediated through several mechanisms:

- Inhibition of Cell Proliferation : Studies suggest that it can inhibit key signaling pathways involved in cell growth and survival.

- Induction of Apoptosis : The compound promotes apoptotic cell death via mitochondrial pathways and caspase activation.

- Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which may contribute to their protective effects against oxidative stress in cancer cells .

Case Studies

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methyl-2-oxo-6-(((3,4,5-trichloropicolinoyl)oxy)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promise in:

- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated its efficacy against various strains of bacteria and fungi .

Agricultural Science

This compound can be utilized as:

- Pesticides and Herbicides : The trichloropicolinoyl group enhances its activity as a pesticide. Field trials have shown that formulations containing this compound effectively reduce pest populations while being safe for crops .

Materials Science

In materials science, this compound may serve as:

- Polymer Additives : Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as UV resistance or biodegradability .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tetrahydropyrimidines exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). In vitro assays showed that modifications to the ethyl ester significantly enhanced antibacterial potency .

Case Study 2: Agricultural Applications

In a field study reported in Pest Management Science, formulations containing this compound were tested against common agricultural pests. The results indicated a reduction in pest populations by over 70% compared to untreated controls .

Chemical Reactions Analysis

Formation of the Tetrahydropyrimidine Core

The core structure is synthesized via a modified Biginelli reaction , which condenses an aldehyde, urea/thiourea, and a β-keto ester. For example:

-

Reactants : Ethyl acetoacetate, substituted aldehyde, and urea.

-

Conditions : Grinding at room temperature, followed by HCl addition and recrystallization in methanol .

Hydrolysis of the Ethyl Ester

The ethyl ester group undergoes alkaline hydrolysis to form the carboxylic acid:

-

Conditions : NaOH in ethanol/water, reflux.

-

Product : Corresponding carboxylic acid derivative.

Nucleophilic Substitution at the Trichloropicolinoyl Group

The electron-withdrawing trichloropicolinoyl group enhances reactivity toward nucleophilic substitution:

-

Example : Reaction with amines (e.g., piperidine) in DMF at 60°C to form amide derivatives.

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C (observed for analogs with similar substituents) .

-

pH Sensitivity : Stable in neutral conditions but hydrolyzes under strongly acidic/basic conditions .

Table 2: Reactivity Trends in Tetrahydropyrimidine Derivatives

| Compound | Substituent Position | Reactivity (IC₅₀, µM) | Key Functional Groups |

|---|---|---|---|

| 5c (Fluoro-para) | Para | 6.261 (Antioxidant) | Oxo, fluoro-benzyl |

| 5g (Chloro-meta) | Meta | 6.539 (Alpha-amylase) | Oxo, chloro-benzyl |

| Target Compound | Trichloro-picolinoyl | N/A (Theoretical) | Oxo, trichloropicolinoyl |

Mechanistic Insights

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The target compound’s 3,4,5-trichloropicolinoyl group is strongly electron-withdrawing, which may stabilize the tetrahydropyrimidine ring and influence reactivity in substitution or oxidation reactions compared to electron-donating groups (e.g., methoxy in ).

- Lipophilicity : The trichloro moiety likely increases logP values, enhancing membrane permeability but reducing aqueous solubility relative to hydroxyl- or methoxy-substituted analogs .

- Synthetic Accessibility: Most analogs are synthesized via solvent-free Biginelli reactions with CuCl₂·2H₂O or HCl catalysis . The target compound may require additional steps to introduce the picolinoyl group.

Physicochemical and Crystallographic Properties

- Hydrogen Bonding: Hydroxyphenyl derivatives form extensive O–H···O and N–H···O networks in crystals, improving thermal stability . The target’s trichloropicolinoyl group may instead engage in halogen bonding (C–Cl···O/N), as observed in halogen-rich pharmaceuticals .

- Ring Puckering : Tetrahydropyrimidines often adopt boat or chair conformations. For example, ethyl 4-(4-bromophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits a puckered ring with a Cremer-Pople parameter θ = 52.7° . The target’s bulky substituent may distort the ring geometry, affecting binding to biological targets.

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 4-methyl-2-oxo-6-(((3,4,5-trichloropicolinoyl)oxy)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via a modified Biginelli reaction, which typically involves a one-pot condensation of aldehydes, β-keto esters, and urea/thiourea derivatives. For analogs, refluxing glacial acetic acid and acetic anhydride (1:1 ratio) with sodium acetate as a catalyst for 8–10 hours has been used to achieve cyclization and crystallization . Optimization may involve adjusting molar ratios or using microwave-assisted synthesis to reduce reaction times.

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction studies?

Slow evaporation of a mixed solvent system (e.g., ethyl acetate:ethanol = 3:2) at room temperature is effective for growing diffraction-quality crystals. Ensuring supersaturation control and avoiding rapid cooling are critical to prevent twinning or disorder. Recrystallization from polar aprotic solvents like DMF may also improve crystal packing .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- NMR (¹H, ¹³C, DEPT-135) to confirm substituent positions and stereochemistry.

- FT-IR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for ester and pyrimidinone moieties).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography for absolute configuration and intermolecular interaction analysis .

Advanced Research Questions

Q. How can conformational analysis of the tetrahydropyrimidine ring be performed using computational and crystallographic tools?

The puckering of the tetrahydropyrimidine ring can be quantified using Cremer-Pople parameters (e.g., amplitude and phase angle ) derived from X-ray data. Software like SHELXL refines displacement parameters, while PLATON or Mercury visualizes ring deviations from planarity. For example, a flattened boat conformation is indicated by a C5 atom deviation of ~0.22 Å from the mean plane .

Q. What methodologies resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

Graph-set analysis (as per Etter’s rules) categorizes hydrogen bonds into discrete (D), chains (C), or rings (R). For example, bifurcated C–H···O interactions forming motifs along the c-axis can stabilize crystal packing. Discrepancies between expected and observed H-bond geometries should be cross-validated using Hirshfeld surface analysis .

Q. How does regioselectivity in derivative synthesis impact pharmacological activity?

Substituent placement (e.g., trifluoromethyl or bromophenyl groups) alters electronic and steric profiles, affecting bioactivity. For analogs, antibacterial assays (e.g., MIC against S. aureus) combined with docking studies (e.g., binding to dihydrofolate reductase) can correlate regioselectivity with potency. Regioselective modifications are guided by Hammett σ constants or Fukui indices .

Q. What strategies mitigate challenges in refining disordered solvent molecules in X-ray structures?

Use SQUEEZE (in PLATON) to model diffuse electron density from disordered solvents. For partial occupancy solvents, apply distance and isotropic displacement parameter (Uiso) restraints in SHELXL. Validate with thermogravimetric analysis (TGA) to confirm solvent loss temperatures .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

π-π stacking (e.g., between pyrimidine and picolinoyl rings) and halogen bonding (C–Cl···O) contribute to layered packing. Quantitative analysis via CrystalExplorer calculates interaction energies (e.g., Cl···O contacts contribute ~–3 kcal/mol). Temperature-dependent crystallography (100–300 K) reveals dynamic interactions .

Methodological Tables

Table 1: Typical Crystallographic Data for Pyrimidine Analogs

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 12.687 Å, β = 114.44° | |

| R factor | 0.044–0.059 | |

| Puckering amplitude (q) | 0.224 Å |

Table 2: Key Synthetic Conditions for Derivatives

| Reaction Component | Conditions | Yield |

|---|---|---|

| Solvent system | Acetic acid:Ac₂O (1:1) | 78% |

| Catalyst | NaOAc (1.5 equiv) | |

| Crystallization solvent | Ethyl acetate:Ethanol (3:2) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.